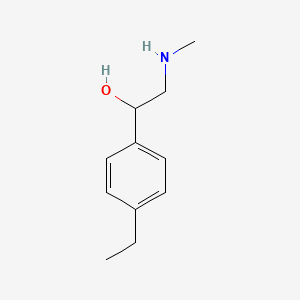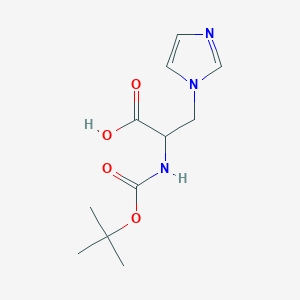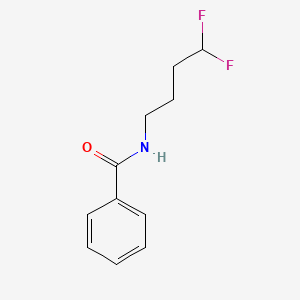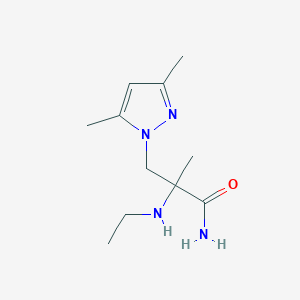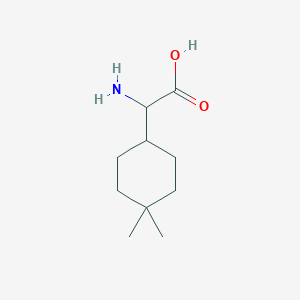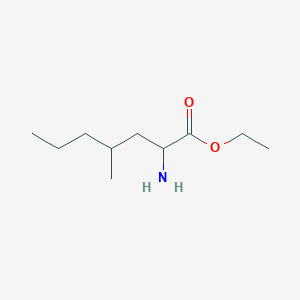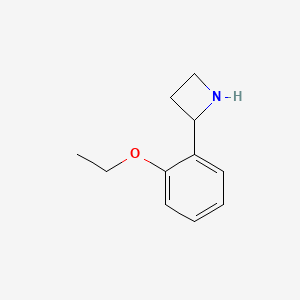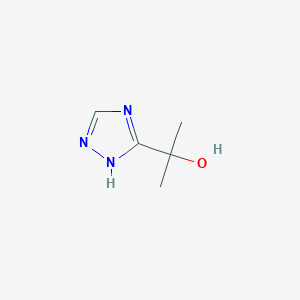
Sodium1-(pyridin-2-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring attached to a pyridine ring through a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carboxylic acid with a cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the sodium salt of the carboxylate group.
Industrial Production Methods: Industrial production of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
- Sodium 1-(pyridin-3-yl)cyclopropane-1-carboxylate
- Sodium 1-(pyridin-4-yl)cyclopropane-1-carboxylate
- Sodium 1-(pyridin-2-yl)cyclobutane-1-carboxylate
These similar compounds may share some chemical properties but differ in their structural features and reactivity.
Propiedades
Fórmula molecular |
C9H8NNaO2 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
sodium;1-pyridin-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Na/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
FSWOYYWYGMQKNT-UHFFFAOYSA-M |
SMILES canónico |
C1CC1(C2=CC=CC=N2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


